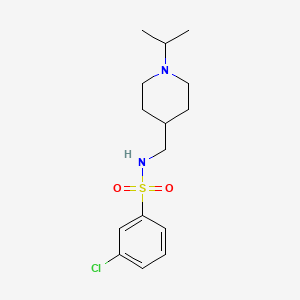

3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

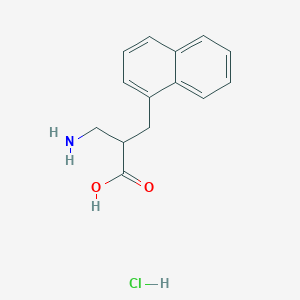

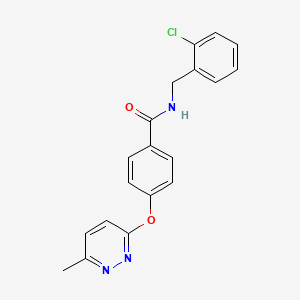

3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C15H23ClN2O2S and a molecular weight of 330.87. It contains a piperidine ring, which is a common structural element in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many pharmaceuticals .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Aziridines : A study by Giubellina et al. (2006) described the synthesis of 2-chloro-2-imidoylaziridines, involving the reaction of 3,3-dichloro-1-azaallylic anions with N-sulfonylaldimines, leading to products like N-[2,2-dichloro-3-(N-alkylimino)-1,3-diarylpropyl]benzenesulfonamides. These compounds were then hydrolyzed to N-[2,2-dichloro-3-oxo-1,3-diarylpropyl]benzenesulfonamides (Giubellina et al., 2006).

Agricultural Applications

- Herbicide Metabolism in Cereals : A significant application of benzenesulfonamide derivatives in agriculture was reported by Sweetser et al. (1982). They noted that chlorsulfuron, a herbicide whose active ingredient is a benzenesulfonamide derivative, is metabolized by cereal plants like wheat, oats, and barley into inactive products. This metabolism is a key factor in the selectivity of chlorsulfuron as a postemergence herbicide for small grains (Sweetser et al., 1982).

Medical and Pharmaceutical Research

- Anticancer and Antiviral Activity : Zareef et al. (2007) synthesized novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, which were tested for anti-HIV and antifungal activities. This highlights the potential of benzenesulfonamides in developing treatments for viral infections and fungal diseases (Zareef et al., 2007).

- DNA Binding and Anticancer Activity : González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes and their effect on DNA binding and cleavage, genotoxicity, and anticancer activity. Their research indicates that benzenesulfonamide derivatives could play a role in the development of new anticancer therapies (González-Álvarez et al., 2013).

Environmental Chemistry

- Photochemical Decomposition : Zhou and Moore (1994) explored the photochemical decomposition of sulfamethoxazole, a benzenesulfonamide derivative. Understanding the photodegradation pathways of such compounds is crucial for assessing their environmental impact and persistence (Zhou & Moore, 1994).

properties

IUPAC Name |

3-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN2O2S/c1-12(2)18-8-6-13(7-9-18)11-17-21(19,20)15-5-3-4-14(16)10-15/h3-5,10,12-13,17H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVTWYPXGDCLLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)

![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)

![N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2958327.png)

![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2958330.png)

![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)